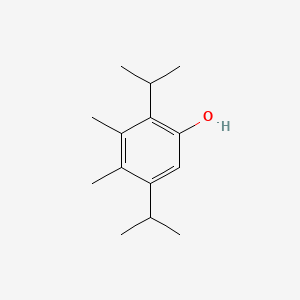

2,5-Diisopropyl-3,4-xylenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60834-76-6 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

3,4-dimethyl-2,5-di(propan-2-yl)phenol |

InChI |

InChI=1S/C14H22O/c1-8(2)12-7-13(15)14(9(3)4)11(6)10(12)5/h7-9,15H,1-6H3 |

InChI Key |

MEWKMHMKBLDOOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1C(C)C)O)C(C)C)C |

Origin of Product |

United States |

Contextualization of Alkylated Phenols Within Contemporary Organic Chemistry

Alkylated phenols are a significant class of compounds in modern organic chemistry, serving as versatile intermediates and building blocks for a wide range of more complex molecules. wisdomlib.org Their chemical behavior is dictated by the hydroxyl (-OH) group attached to the aromatic ring, which activates the ring towards electrophilic substitution and influences the acidity of the phenolic proton. The presence of alkyl substituents, such as the isopropyl and methyl groups in 2,5-diisopropyl-3,4-xylenol, further modifies the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and physical characteristics. acs.org

The synthesis of alkylated phenols is a key area of research, with methods such as Friedel-Crafts alkylation being a classic approach, though it can sometimes lead to mixtures of products. rsc.org More modern methods focus on achieving higher regioselectivity, employing various catalysts to direct the alkylation to specific positions on the phenolic ring. rsc.orgacs.org These synthetic strategies are crucial for accessing specific isomers with desired properties for applications in materials science, pharmaceuticals, and agrochemicals. acs.org

Structural Classification and Nomenclature of Isopropylated Xylenols

Xylenols, or dimethylphenols, are phenols substituted with two methyl groups. bcpcpesticidecompendium.orgwindows.net There are six possible isomers of xylenol, distinguished by the positions of the two methyl groups relative to the hydroxyl group. industrialchemicals.gov.au The addition of isopropyl groups to the xylenol structure creates isopropylated xylenols.

The systematic IUPAC name for 2,5-Diisopropyl-3,4-xylenol is 3,4-Dimethyl-2,5-bis(1-methylethyl)phenol . chemical-suppliers.eu This name precisely describes the arrangement of the substituents on the phenol (B47542) ring:

Phenol : The base structure is a hydroxyl group attached to a benzene (B151609) ring.

3,4-Dimethyl : Two methyl groups are located at the 3rd and 4th positions of the benzene ring, relative to the hydroxyl group at position 1.

2,5-bis(1-methylethyl) : Two isopropyl groups are attached at the 2nd and 5th positions.

This specific substitution pattern defines the unique chemical and physical properties of this compound.

Significance of 2,5 Diisopropyl 3,4 Xylenol in Academic and Industrial Chemical Sciences

Novel Alkylation Strategies for Phenolic Compounds

The introduction of isopropyl groups onto a phenolic backbone, particularly a dimethylphenol precursor, requires nuanced strategies to ensure the correct placement and number of substituents.

Selective Isopropylation of Dimethylphenol Precursors

The synthesis of this compound typically starts from 3,4-dimethylphenol (B119073) (3,4-xylenol). The core challenge lies in the selective introduction of two isopropyl groups at the C-2 and C-5 positions, which are ortho to the hydroxyl group. The alkylating agent is commonly an olefin, such as propene, or an alcohol like isopropanol (B130326), activated by a catalyst. uct.ac.zagoogle.com

The reaction proceeds via a Friedel-Crafts alkylation mechanism. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-para directing group, making the positions ortho (C-2 and C-6) and para (C-5, relative to the C-2 methyl group) to it highly reactive. Since the C-6 position in 3,4-xylenol is sterically hindered by the adjacent methyl group at C-4, alkylation is favored at the C-2 and C-5 positions. However, achieving di-alkylation without forming mono-alkylated intermediates or other isomers requires careful optimization of reaction conditions.

Research into the synthesis of thymol (B1683141) (2-isopropyl-5-methylphenol) from m-cresol (B1676322) and isopropanol provides analogous insights. uct.ac.za In these systems, two parallel reaction pathways are often observed: a direct C-alkylation of the phenol with propene (formed from the dehydration of isopropanol) and an initial O-alkylation to form an isopropyl ether, which then rearranges to the C-alkylated product. uct.ac.za Controlling the reaction temperature and catalyst choice is paramount to favor the direct C-alkylation route, which often leads to higher selectivity for the desired isomer. uct.ac.za

Table 1: Factors Influencing Selective Isopropylation of Phenolic Precursors This table is illustrative, based on general principles of phenol alkylation.

| Factor | Influence on Synthesis | Research Finding Analogy |

|---|---|---|

| Catalyst Type | Determines reaction pathway (C- vs. O-alkylation) and regioselectivity. | Acid zeolites favor C-alkylation with propene at higher temperatures in thymol synthesis. uct.ac.za |

| Temperature | Higher temperatures often favor the dehydration of isopropanol to propene, promoting direct C-alkylation. uct.ac.za | In the alkylation of a 2,4-/2,5-xylenol mixture, temperatures between 80-90°C were optimal for selective alkylation using a polymer-bound sulfonic acid catalyst. google.com |

| Reactant Ratio | The molar ratio of dimethylphenol to the isopropylating agent affects the degree of alkylation (mono- vs. di-substitution). | Increasing the methanol-to-phenol ratio in phenol methylation increases conversion and the formation of more highly alkylated products like xylenols. ias.ac.in |

| Pressure | Can influence the phase of reactants (gas vs. liquid) and reaction rates. | Pressure series were carried out in the study of thymol synthesis to understand its effect on the reaction network. uct.ac.za |

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity is the critical factor in the synthesis of this compound, ensuring the isopropyl groups are added to the correct positions on the aromatic ring. Stereoselectivity is not inherently a factor for the final compound, as it is achiral.

Regioselectivity: The primary goal is to achieve selective alkylation at the C-2 and C-5 positions of the 3,4-xylenol precursor. The inherent directing effect of the hydroxyl group favors the ortho positions. Recent research has demonstrated highly site-selective ortho-alkylation of various phenols using a synergistic catalytic system of ZnCl2 and camphorsulfonic acid (CSA). researchgate.net This system facilitates a templated approach where the catalyst scaffolds both the phenol and the alcohol, predisposing them for ortho-alkylation. researchgate.net In a relevant example using this system, 3,4-xylenol was alkylated with 2-adamantanol, yielding the ortho-alkylated product at the less hindered C-6 position. researchgate.net This highlights the ability of such systems to control regioselectivity based on sterics. Achieving 2,5-disubstitution would require overcoming the initial preference for the most accessible ortho site and driving the reaction toward double alkylation.

The choice of catalyst can dramatically influence the positional selectivity (regioselectivity) of alkylation. For instance, in the alkylation of phenol with methanol, certain metal oxides show high selectivity for ortho-cresol and 2,6-xylenol, while acid catalysts like zeolites may produce a mixture of ortho- and para-isomers. ias.ac.indicp.ac.cn A process for separating 2,5-xylenol from 2,4-xylenol relies on the fact that 2,4-xylenol alkylates much more readily under specific catalytic conditions, demonstrating how reaction kinetics can be exploited to favor one regioisomer over another. google.com

Stereoselectivity: While this compound itself lacks a chiral center, the principles of stereoselective synthesis would become relevant if chiral alkylating agents were used or if the synthesis involved intermediates with stereocenters. The development of predictive models and tools, rooted in physical organic chemistry, is advancing the ability to design and optimize stereoselective reactions. rsc.org Methodologies for the stereoselective synthesis of complex molecules are continually being developed, often employing photocatalysis or sophisticated catalyst design to control the three-dimensional arrangement of atoms. rsc.orgmit.edu

Catalytic Routes in this compound Synthesis

Catalysis is the cornerstone of modern synthesis, providing efficient and selective pathways for complex chemical transformations.

Heterogeneous Catalysis (e.g., Solid Acid Catalysts)

Heterogeneous catalysts are widely employed in industrial phenol alkylation due to their robustness, reusability, and ease of separation from the reaction mixture. researchgate.net Solid acid catalysts are particularly prominent.

Zeolites: These microporous aluminosilicates (e.g., H-beta, H-MCM-22, H-ZSM-5) are effective for the alkylation of phenols. uct.ac.zabegellhouse.com Their defined pore structure can impart shape selectivity, favoring the formation of specific isomers that can fit within the catalyst's channels. The acidity of the zeolite, often determined by the silica-to-alumina ratio, directly impacts its catalytic activity. uct.ac.za

Acid-Activated Clays: These have been used as catalysts in Friedel-Crafts alkylations of phenols. google.com A patent describes a process for alkylating 3,4-di-(normal alkyl)phenols using a macroreticular cation exchange resin with sulfonic acid groups as a heterogeneous acid catalyst. google.com

Polymer-Supported Sulfonic Acids: Resins like sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst) serve as effective and recyclable solid acid catalysts. google.comikm.org.my They have been successfully used to selectively alkylate xylenol isomers based on their differential reactivity. google.com

Metal Oxides: Mixed metal oxides, such as those containing cerium, can act as efficient and selective catalysts for the gas-phase methylation of phenol, primarily yielding C-alkylated products like o-cresol (B1677501) and 2,6-xylenol. ias.ac.in The catalytic activity is linked to the number and strength of acidic sites on the catalyst surface. ias.ac.in

Table 2: Examples of Heterogeneous Catalysts in Phenol Alkylation

| Catalyst System | Precursor | Alkylating Agent | Key Products | Reference |

|---|---|---|---|---|

| H-MCM-22, H-beta zeolites | Phenol | Methanol | Anisole, o-cresol, p-cresol, 2,4-xylenol | begellhouse.com |

| H-MFI (H-ZSM-5) zeolite | m-Cresol | Isopropanol | Thymol, Isopropyl-3-tolyl ether | uct.ac.za |

| Mixed Cerium Oxides (e.g., 1C3Z) | Phenol | Methanol | o-cresol, 2,6-xylenol | ias.ac.in |

| Polymer-bound sulfonic acid (Amberlyst 15) | 2,4-/2,5-xylenol mixture | Isobutylene | 6-t-butyl-2,4-xylenol | google.com |

| Macroreticular cation exchange resin | 3,4-dialkylphenol | Alkene | 2-sec-alkyl-4,5-dialkylphenol | google.com |

Homogeneous and Organocatalytic Systems

Homogeneous catalysts operate in the same phase as the reactants, often offering high activity and selectivity under milder conditions than their heterogeneous counterparts.

Homogeneous Metal Catalysis: Iron N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts in various cross-coupling reactions, demonstrating the potential of earth-abundant metals in catalysis. scholaris.ca Rhodium complexes have been used for the intermolecular ortho-alkylation of phenols like 2,3-dimethylphenol. researchgate.net Water-tolerant trifloaluminate ionic liquids have also been employed as homogeneous acid catalysts for the synthesis of chromanes from phenols and isoprene. researchgate.net

Organocatalysis: This field uses small organic molecules to catalyze reactions. Electrostatically tuned phenols have been developed as highly efficient organocatalysts for transfer hydrogenation and tandem reductive alkylation reactions under mild conditions. rsc.orgrsc.org This approach, which mimics enzymatic catalysis by using specific molecular interactions, could potentially be adapted for selective phenol alkylation. rsc.orgrsc.org

Photo- and Electrocatalytic Methodologies

Emerging methodologies in photocatalysis and electrocatalysis offer green and highly selective routes for chemical synthesis, often proceeding through radical-based mechanisms under ambient conditions.

Electrocatalysis: An electrocatalytic method for the hydroetherification of alkenes with phenols has been developed, using a cobalt-hydride catalyst. acs.orgchemrxiv.orgchemrxiv.org This approach generates cationic intermediates from alkenes that are then trapped by the nucleophilic phenol, offering a modular way to form alkyl aryl ethers and potentially C-alkylated phenols with precise potential control. acs.orgchemrxiv.orgchemrxiv.org Electrocatalytic hydrogenation is also a prospective route for the valorization of lignin-derived phenols. ubc.ca

Photocatalysis: Oxidative coupling of phenols can be achieved using photocatalysts like MesAcr+BF4- with oxygen as the oxidant, allowing for selective homo- and cross-coupling reactions. amazonaws.com The mechanism involves the nucleophilic attack of a neutral phenol onto the radical cation of another phenol, generated by the excited photocatalyst. amazonaws.com Furthermore, direct hydrogen atom transfer (HAT) from C-H bonds can be photocatalyzed, enabling the generation of radicals from simple precursors for subsequent C-C bond formation. acs.orgacs.org These light-driven methods represent a frontier in developing novel and sustainable synthetic routes to complex molecules like this compound.

Multi-Step Synthesis Design and Optimization

Carbonylation, Oxidation, and Hydrolysis Pathways

Modern synthetic chemistry offers several routes to phenols that move beyond simple alkylation, involving carbonylation, oxidation, and hydrolysis steps. These methods can provide alternative and sometimes more controlled access to highly substituted phenolic structures.

One sophisticated approach involves the oxidative dearomatization of a pre-functionalized phenol. For instance, a phenol can be treated with reagents to form an intermediate that, upon oxidation, can be elaborated into a more complex structure. acs.org Another powerful oxidation method is the ipso-hydroxylation of an arylboronic acid. This transformation converts a C-B bond directly to a C-OH group, often under mild conditions using an oxidant like hydrogen peroxide. rsc.org This strategy would entail the synthesis of a corresponding boronic acid precursor, 2,5-diisopropyl-3,4-xylenylboronic acid, followed by its oxidation.

Hydrolysis represents a more traditional but still relevant pathway. A potential route to a xylenol could involve the high-temperature aqueous alkali hydrolysis of a corresponding halo-xylene. For example, 3,5-xylenol can be produced via the hydrolysis of 4-halo-meta-xylene at temperatures between 300 to 500°C. google.com This principle could theoretically be applied to a suitably halogenated diisopropyl-xylene precursor.

Finally, carbonylation reactions, which introduce a carbonyl group, can be a key step in a multi-step sequence. While direct carbonylation of the aromatic ring is challenging, related processes exist. DFT studies have explored the mechanics of the carbonylation of metal-oxygen bonds, which is relevant to reactions involving metal phenoxides. csic.es A practical example involves a one-pot synthesis of substituted phenols where a lithium phenoxide intermediate reacts with a carbonyl source like di-tert-butyl dicarbonate (B1257347) before further elaboration. acs.org

| Synthetic Pathway | Key Reagents/Process | General Application | Research Finding |

| Oxidative Dearomatization | MeLi, Boc₂O, Grignard Reagent | One-pot synthesis of highly substituted phenols. | An intermediate ortho-quinone methide is generated and intercepted in a 1,4-addition and rearomatization reaction to produce the target phenol in a single pot. acs.org |

| Ipso-Hydroxylation | Arylboronic Acid, H₂O₂ | Conversion of arylboronic acids to phenols. | A rapid and green method using hydrogen peroxide in ethanol (B145695) can transform a wide range of arylboronic acids into phenols in excellent yields without needing chromatography. rsc.org |

| Hydrolysis | Halo-aromatic, Alkali Hydroxide | Synthesis of phenols from halogenated precursors. | 4-halo-meta-xylene can be converted to 3,5-xylenol at high temperatures (300-500°C) with an aqueous alkali solution. google.com |

| Oxidative Coupling | Phenol, Catalyst (e.g., electrochemical) | Dimerization of phenols to form biphenols. | The direct oxidative homocoupling of 2,4-dimethylphenol (B51704) can be used to synthesize 3,3′,5,5′-tetramethyl-2,2′-biphenol, although selectivity can be a challenge. acs.org |

De-alkylation and Rearrangement Processes for Isomer Interconversion

The synthesis of specific isomers of poly-alkylated aromatic compounds is often complicated by the tendency of alkyl groups, particularly secondary ones like isopropyl, to migrate or be eliminated under acidic conditions. royalsocietypublishing.org These de-alkylation and rearrangement reactions, while sometimes problematic, can also be strategically employed for isomer interconversion or purification.

During electrophilic substitutions such as Friedel-Crafts reactions, acid-catalysed migration and de-alkylation of isopropyl groups are known to occur. royalsocietypublishing.orgplymouth.ac.uk The mechanism typically involves the protonation of the aromatic ring, which facilitates the cleavage of the isopropyl group as a carbocation. This carbocation can then re-alkylate the ring at a different position (rearrangement) or be trapped by other species (de-alkylation). royalsocietypublishing.org It is a general observation that isopropyl groups are lost in preference to methyl groups during such processes. royalsocietypublishing.org

This phenomenon can be exploited to purify mixtures of isomers. For instance, a process for separating 2,4-xylenol from 2,5-xylenol involves selective tertiary-alkylation of the more reactive 2,4-isomer. google.com The resulting alkylated product has a significantly different boiling point and can be separated by distillation. The purified 6-t-alkyl-2,4-xylenol can then be de-alkylated over a silica-alumina catalyst at elevated temperatures (200-220°C) to yield pure 2,4-xylenol. google.com A similar strategy could be envisioned for purifying this compound from a mixture of its isomers. Zeolite catalysts are frequently used to promote and control these isomerization and transalkylation reactions in industrial settings. researchgate.net

| Process | Catalyst/Conditions | Substrate Example | Outcome |

| De-isopropylation | Acid catalyst (e.g., during acylation) | Diisopropylbenzene | Loss of isopropyl groups to form isopropylbenzene. royalsocietypublishing.org |

| Isomerization | AlCl₃ | o-xylene | Isomerization to form a mixture of m-xylene (B151644) and p-xylene (B151628). plymouth.ac.uk |

| Selective De-alkylation | Silica-alumina (200-220°C) | 6-t-butyl-2,4-xylenol | De-tert-butylation to yield high-purity 2,4-xylenol. google.com |

| Xylene Isomerization | Zeolite catalysts (e.g., ZSM-5) | Mixed Xylenes (B1142099) | Conversion of xylene isomers, often to enrich the p-xylene content. researchgate.net |

Green Chemistry Principles in this compound Production

Modern chemical manufacturing places a strong emphasis on sustainability. Applying green chemistry principles to the synthesis of this compound involves developing methods that are more efficient, use less hazardous materials, and leverage renewable resources.

Solvent-Free and Atom-Economical Syntheses

A key goal of green chemistry is to minimize waste, which can be achieved through solvent-free reactions and by maximizing atom economy.

Solvent-free synthesis eliminates the environmental and safety issues associated with organic solvents. Many reactions involving phenols can be conducted under solvent-free conditions, often with the aid of solid catalysts or reusable ionic liquids. oiccpress.comnih.gov For example, the Pechmann condensation to form coumarins from phenols can be performed efficiently without a solvent using catalysts like K-10 montmorillonite (B579905) clay or Wells-Dawson heteropolyacid. isroset.orgunlp.edu.ar These solid-supported and reusable catalysts simplify product isolation and reduce waste streams.

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as additions and rearrangements, are inherently "greener." For phenolic compounds, direct C-H functionalization is a powerful atom-economical strategy for forming new carbon-carbon bonds, avoiding the need for pre-functionalized substrates and the generation of stoichiometric byproducts. snnu.edu.cn Palladium-catalyzed additions of phenols to alkynoates represent a net C-H insertion and are highly atom-economical. acs.org Similarly, photocatalytic oxidation methods can be highly efficient, using light as a "reagent" to drive transformations. researchgate.net

Biological Activities and Molecular Mechanisms in Non Human Systems

Membrane Interactions and Biophysical Alterations

Impact on Membrane Fluidity and Permeability

Currently, there is a lack of specific research data detailing the direct impact of 2,5-Diisopropyl-3,4-xylenol on membrane fluidity and permeability in non-human systems. Phenolic compounds, in general, are known to interact with cell membranes due to their lipophilic nature, which can lead to alterations in membrane structure and function. For instance, studies on other substituted phenols like 2,4-dimethylphenol (B51704) have shown that they can induce changes in the fluidity of erythrocyte membranes. However, without specific studies on this compound, its precise effects on membrane dynamics in non-human organisms remain uncharacterized.

Interactions with Cellular Components in Non-Human Cell Models

Detailed investigations into the interactions of this compound with specific cellular components in non-human cell models have not been documented in the available scientific literature. The lipophilic characteristics of alkylphenols suggest a potential for bioaccumulation in tissues, which could lead to interactions with various intracellular macromolecules. Research on similar compounds, such as 4-octylphenol, has demonstrated cytotoxic effects and the ability to induce oxidative stress in various cell lines, suggesting interactions with cellular pathways and organelles. Nevertheless, specific molecular targets and interaction mechanisms for this compound have yet to be identified.

Receptor Binding and Signal Transduction Pathway Studies (e.g., insect odorant receptors)

There is no specific information available regarding the binding of this compound to insect odorant receptors (ORs) or its influence on their signal transduction pathways. The insect olfactory system relies on ORs, which are ligand-gated ion channels, to detect volatile chemicals. These receptors consist of a variable odorant-specific subunit and a conserved co-receptor (Orco).

Studies on other phenolic compounds have demonstrated interactions with this system. For example, 2,4-di-tert-butylphenol has been identified as an agonist that interacts with the Orco subunit in Drosophila melanogaster. This interaction is concentration-dependent and activates the Orco channel. The conserved nature of the Orco subunit makes it a target for broad-spectrum agonists and antagonists. While this provides a framework for how phenolic structures might interact with insect ORs, direct evidence of this compound's activity at these receptors is currently absent from the scientific record.

Investigations in Non-Mammalian Organisms (e.g., fish, insects)

Specific toxicological or biological studies focusing on the effects of this compound in non-mammalian organisms like fish and insects are not available in the reviewed literature. However, research on structurally related compounds provides some context for potential biological activity.

Insects: Phenolic compounds and their analogs have been evaluated for insecticidal properties against various pests. For example, 2-isopropyl-5-methylphenol has demonstrated both contact and fumigant toxicity against stored-food pests such as Sitophilus zeamais, Sitophilus oryzae, and Lasioderma serricorne. The efficacy of such compounds often depends on their specific chemical structure. Without direct testing, the insecticidal potential of this compound remains unknown.

Fish: The toxicity of various alkylphenols to aquatic organisms, including fish, has been a subject of research. For instance, studies on isopropylphenols have determined their acute and chronic toxicity in species like the fathead minnow (Pimephales promelas). The toxicity of these compounds can vary significantly between different isomers and species. There is a recognized need for further research on the effects of such compounds on non-target aquatic organisms. However, specific data on the impact of this compound on fish species has not been reported.

Data Table: Toxicity of a Related Phenolic Compound in Insects

The following table presents data on the toxicity of 2-isopropyl-5-methylphenol, a compound structurally related to this compound, to illustrate the type of data available for similar molecules.

| Compound | Insect Species | Bioassay Type | LD₅₀ Value |

| 2-isopropyl-5-methylphenol | Sitophilus zeamais | Fumigant | 0.192 mg/cm³ |

| 2-isopropyl-5-methylphenol | Sitophilus oryzae | Fumigant | 0.211 mg/cm³ |

| 2-isopropyl-5-methylphenol | Lasioderma serricorne | Fumigant | >0.280 mg/cm³ |

| 2-isopropyl-5-methylphenol | Sitophilus zeamais | Contact | 0.187 mg/cm² |

| 2-isopropyl-5-methylphenol | Sitophilus oryzae | Contact | 0.192 mg/cm² |

| 2-isopropyl-5-methylphenol | Lasioderma serricorne | Contact | 0.398 mg/cm² |

| Data sourced from a study on the insecticidal activity of phenolic analogs. |

Biotransformation, Environmental Fate, and Degradation Pathways

Metabolic Studies in Non-Human Biological Models

There is no available scientific literature detailing the metabolic studies of 2,5-Diisopropyl-3,4-xylenol in any non-human biological models.

No studies have been published that identify the Phase I and Phase II metabolites of this compound. Consequently, there is no information on the formation of metabolites such as glucuronides in any animal systems.

There are no in vitro studies available that characterize the metabolic enzymes and pathways involved in the biotransformation of this compound. Specifically, no research has been conducted using liver microsomes to elucidate its metabolic fate.

Microbial Degradation of this compound

There is a lack of published research on the microbial degradation of this compound.

No studies have investigated the aerobic or anaerobic biodegradation mechanisms of this compound by either pure or mixed microbial cultures. Therefore, no degradation pathways have been identified under either of these conditions.

Due to the absence of studies on the microbial degradation of this compound, there has been no enzymatic characterization of its degradation pathways. The roles of enzymes such as dioxygenases and hydroxylases in its breakdown have not been investigated.

There are no scientific assessments of the bioremediation potential of this compound in contaminated environments. The lack of information on its microbial degradation prevents any evaluation of its suitability for bioremediation strategies.

Environmental Occurrence and Distribution

Detection in Natural Aquatic and Terrestrial Systems

Direct monitoring data for this compound in the environment is not widely available in published literature. However, the environmental presence of related, less complex alkylphenols, such as xylenols (dimethylphenols), is well-documented. These compounds are known to enter ecosystems through various pathways. pjoes.com For instance, substituted phenols are frequently detected in industrial wastewater, and their presence in surface waters is often linked to discharges from chemical, petroleum, and pharmaceutical industries. pjoes.comresearchgate.net

Given its chemical structure, this compound is expected to behave similarly to other lipophilic, less water-soluble alkylphenols. Studies have shown that alkylphenols can be found in surface water, sediments, and even food items due to environmental contamination. panda.orgnih.gov The more persistent alkylphenols tend to accumulate in sediments, particularly in anaerobic conditions. panda.org While specific concentrations for this compound are not reported, the analytical methods used for general phenol (B47542) detection, such as gas chromatography-tandem mass spectrometry, are capable of identifying a wide range of substituted phenols in water samples at ng/L levels. researchgate.net

Analysis of Sources and Transport Mechanisms

The sources of this compound are likely linked to industrial activities, similar to other alkylphenols. uobasrah.edu.iq Xylenols and other alkylphenols are derived from petroleum and coal tar distillation and are used as intermediates in chemical synthesis, such as in the production of phenolic resins, pesticides, and surfactants. pjoes.comuobasrah.edu.iqepa.gov The degradation of widely used alkylphenol ethoxylates (APEs) in wastewater treatment plants and the environment is another significant source of more persistent alkylphenol metabolites. panda.orgnih.govresearchgate.netresearchgate.net

Once released into the environment, the transport of this compound is governed by its physicochemical properties. Its high predicted soil adsorption coefficient (Koc) suggests it will bind strongly to soil and sediment, limiting its mobility in the subsurface. windows.net However, related compounds like xylenes (B1142099) are considered moderately mobile and have the potential to leach into groundwater. epa.govcdc.gov For many alkylphenols, the primary transport mechanism in aquatic systems is through wastewater discharges and surface runoff. pollutiontracker.org In water, these compounds partition between the dissolved phase and suspended solids, with a significant fraction often associated with the solid phase. researchgate.net Volatilization from surface waters is also a potential transport pathway to the atmosphere. cdc.gov

Atmospheric Chemistry and Abiotic Degradation

Tropospheric Multiphase Chemistry and Photodegradation

In the atmosphere, the primary degradation pathway for phenolic compounds like this compound is through reaction with hydroxyl (OH) radicals. acs.org The predicted atmospheric hydroxylation rate constant for this compound is 1.48 x 10⁻¹¹ cm³/molecule-sec. Based on a typical atmospheric OH radical concentration, this reaction rate corresponds to a relatively short atmospheric half-life, suggesting rapid degradation. For comparison, the atmospheric half-life for simpler xylene isomers due to reaction with OH radicals is estimated to be between 1 and 18 hours. epa.gov

The atmospheric degradation of dimethylphenols is initiated by the electrophilic addition of the OH radical to the aromatic ring or by hydrogen atom abstraction. acs.org These initial reactions lead to the formation of various intermediates, including peroxy radicals, which are subsequently converted into aldehydes, hydroperoxides, and epoxides. acs.org Photodegradation, or the breakdown of the chemical by sunlight, is also a significant removal process for alkylphenols in the atmosphere and in surface waters. tandfonline.comwur.nlresearchgate.net Studies on related dimethylphenols have shown that photocatalytic systems can achieve complete degradation under UV radiation. tandfonline.comresearchgate.net

Determination of Environmental Partitioning Coefficients

Environmental partitioning coefficients are critical for predicting the fate, transport, and potential for bioaccumulation of a chemical. For this compound, these values are primarily derived from predictive models due to a lack of extensive experimental data. These coefficients indicate how the compound will distribute itself between air, water, soil, and biota.

The octanol-water partition coefficient (LogP or Log Kow) is a measure of a chemical's lipophilicity. A higher LogP value indicates a greater tendency to associate with fatty tissues and organic matter. The Soil Adsorption Coefficient (Koc) describes the chemical's tendency to bind to soil particles, affecting its mobility and leaching potential. The Bioconcentration Factor (BCF) is an indicator of a substance's potential to accumulate in aquatic organisms. The Henry's Law Constant (H) relates the concentration of a compound in the air to its concentration in water, indicating its tendency to volatilize from aquatic systems.

Advanced Analytical Methodologies for 2,5 Diisopropyl 3,4 Xylenol

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating 2,5-Diisopropyl-3,4-xylenol from complex matrices and resolving it from its isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) represent the primary techniques for its quantification and isolation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound typically involves a reverse-phase (RP) approach, which separates compounds based on their hydrophobicity. sielc.com

Method Development: A common starting point for method development utilizes a C18 stationary phase, valued for its hydrophobic character and wide applicability. The mobile phase is a critical parameter, and for this compound, a mixture of acetonitrile (B52724) (MeCN) and water is effective. sielc.com An acidic modifier, such as phosphoric acid, is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, which results in sharper, more symmetrical peaks. sielc.com Optimization of the method would involve adjusting the gradient or isocratic ratio of acetonitrile to water, the flow rate, and the column temperature to achieve optimal separation from any impurities or related compounds.

Method Validation: Once developed, the HPLC method must be validated to ensure it is suitable for its intended purpose. Validation is performed according to guidelines established by the International Council for Harmonisation (ICH) and includes several key parameters. nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is confirmed by analyzing blank and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of standards across a specified range and plotting the detector response against concentration. A correlation coefficient (r²) greater than 0.998 is generally considered acceptable. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | Indicates a strong correlation between concentration and detector response. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the trueness of the method. |

| Precision (% RSD) | ≤ 2.0% | Demonstrates the repeatability and reproducibility of the method. |

| LOD | Signal-to-Noise Ratio of 3:1 | The lowest concentration at which the analyte's signal can be distinguished from background noise. |

| LOQ | Signal-to-Noise Ratio of 10:1 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC/MS) for Isomer Resolution

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC/MS), it provides exceptional selectivity and sensitivity, making it ideal for resolving and identifying isomers. emerypharma.cometamu.edu

The separation of xylenol isomers can be challenging due to their similar boiling points and polarities. However, the high efficiency of modern capillary columns, such as those with a bonded stationary phase like 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), allows for the successful resolution of these closely related structures. The temperature program of the GC oven is a critical parameter that is optimized to enhance the separation between isomeric peaks.

In GC/MS analysis, after the isomers are separated by the GC column, they enter the mass spectrometer. scioninstruments.com The molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. The unique fragmentation pattern of this compound allows for its unambiguous identification, even if it co-elutes with another compound. This makes GC/MS a superior technique for isomer-specific analysis in complex mixtures.

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-350 amu |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. measurlabs.com

For this compound, UPLC methods can offer analysis times that are up to ten times faster while improving peak separation. sielc.com The fundamental principles of method development are similar to HPLC, employing reverse-phase columns and mobile phases like acetonitrile/water mixtures. However, the instrumentation is designed to operate at much higher pressures (up to 15,000 psi) to effectively pump the mobile phase through the densely packed columns. The reduced analysis time increases sample throughput, making UPLC a highly efficient technique for quality control and research environments where large numbers of samples must be analyzed.

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Peak Resolution | Good | Excellent |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Solvent Consumption | Standard | Reduced |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete carbon-hydrogen framework of this compound can be established.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, distinct signals would be expected for the single aromatic proton, the hydroxyl proton, the methine protons of the two isopropyl groups, and the methyl protons of the isopropyl and xylene groups. The splitting patterns (multiplicity) of these signals reveal adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. With techniques like Distortionless Enhancement by Polarization Transfer (DEPT), the signals for methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons can be differentiated.

2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are used to establish connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure and confirming the substitution pattern on the aromatic ring.

| Atom Type | Expected ¹H Signal Type | Expected ¹³C Signal Type (DEPT) | Key 2D Correlations |

|---|---|---|---|

| Aromatic CH | Singlet | CH | HMBC to adjacent carbons and isopropyl groups |

| Phenolic OH | Broad Singlet | N/A | - |

| Isopropyl CH | Septet | CH | COSY to isopropyl CH₃; HSQC to its own carbon; HMBC to aromatic ring |

| Isopropyl CH₃ | Doublet | CH₃ | COSY to isopropyl CH; HSQC to its own carbon |

| Xylene CH₃ | Singlet | CH₃ | HMBC to aromatic ring carbons |

Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Trace Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. broadinstitute.org For this compound (Molecular Weight: 206.33 g/mol ), a high-resolution mass spectrometer (HRMS) can confirm its elemental composition with high accuracy.

Tandem Mass Spectrometry (MS/MS): For enhanced specificity, especially in complex matrices or for trace-level analysis, tandem mass spectrometry is employed. lcms.cz In an MS/MS experiment, the molecular ion of this compound (the precursor ion, m/z 206.3) is selected in the first mass analyzer. It is then fragmented by collision-induced dissociation (CID) in a collision cell. The resulting fragment ions (product ions) are analyzed in a second mass analyzer. This process creates a highly specific product ion spectrum that is unique to the parent molecule.

Common fragmentation pathways for alkylphenols include the loss of alkyl groups. For this compound, characteristic fragments would likely result from the loss of a methyl radical (•CH₃, loss of 15 Da) or an isopropyl radical (•C₃H₇, loss of 43 Da). These specific precursor-to-product ion transitions can be monitored using techniques like Selected Reaction Monitoring (SRM), providing exceptional sensitivity and selectivity for quantification. scioninstruments.com

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Description |

|---|---|---|---|

| 206.3 | CH₃ (15 Da) | 191.3 | Loss of a methyl group from an isopropyl moiety. |

| 206.3 | C₃H₇ (43 Da) | 163.3 | Loss of an isopropyl group. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. adichemistry.com It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. For a substituted phenol (B47542) like this compound, the IR spectrum provides a unique fingerprint, revealing key structural features.

The most prominent absorption in the IR spectrum of a phenol is the O-H stretching vibration, which typically appears as a strong and broad band in the region of 3500-3200 cm⁻¹. adichemistry.comlibretexts.org The broadening of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. libretexts.orgdocbrown.info In addition to the O-H stretch, a strong C-O stretching vibration is expected in the range of 1260-1050 cm⁻¹. adichemistry.com

The presence of the aromatic ring in this compound gives rise to several characteristic absorptions. These include C=C stretching vibrations within the ring, which are typically observed in the 1600-1400 cm⁻¹ region. docbrown.info Furthermore, C-H stretching vibrations from the aromatic ring appear between 3100-3000 cm⁻¹. orgchemboulder.com The alkyl substituents (isopropyl and methyl groups) also contribute to the spectrum, with C-H stretching vibrations for alkanes appearing in the 3000–2850 cm⁻¹ range and C-H bending vibrations occurring at lower wavenumbers. orgchemboulder.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |

| 3500–3200 | O–H Stretch | Phenolic Hydroxyl | Strong, Broad |

| 3100–3000 | C–H Stretch | Aromatic | Strong |

| 3000–2850 | C–H Stretch | Isopropyl, Methyl (Alkyl) | Medium |

| 1600–1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470–1450 | C–H Bend | Alkyl | Medium |

| 1260–1050 | C–O Stretch | Phenolic Ether | Strong |

| 900–675 | C–H Bend | Aromatic (Out-of-plane) | Strong |

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of this compound in complex matrices, such as environmental samples, food products, or biological fluids, necessitates an efficient sample preparation and extraction step. The primary goal is to isolate the target analyte from interfering substances like sugars, proteins, and other organic compounds that could compromise the analytical results. nih.gov

Solid-Phase Extraction (SPE) is a widely preferred technique for the cleanup and concentration of phenolic compounds from liquid samples. nih.govnih.gov The methodology involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov For phenolic compounds, reversed-phase sorbents like C18-bonded silica (B1680970) are commonly used, which retain non-polar to moderately polar compounds from a polar matrix. nih.govacs.org The general SPE procedure includes four key steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water, to activate the stationary phase. gilsoncn.com

Sample Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. gilsoncn.com

Washing: The cartridge is rinsed with a weak solvent (e.g., water) to remove interferences that did not bind strongly to the sorbent. acs.org

Elution: A strong organic solvent, such as methanol, acetonitrile, or ethyl acetate, is used to desorb the analyte from the sorbent for collection and subsequent analysis. acs.orggilsoncn.com

Copolymer sorbents have also been developed as an alternative to traditional C18 cartridges, offering advantages such as higher loading capacity and better reproducibility. acs.orgacs.org

Liquid-Liquid Extraction (LLE) is a more traditional method that can also be employed. nih.govnih.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent like diethyl ether or ethyl acetate. nih.govacs.org While effective, LLE can be more solvent-intensive and less easily automated than SPE. nih.gov

Interactive Data Table: Comparison of Extraction Protocols for Phenolic Compounds

| Technique | Principle | Common Sorbents/Solvents | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase | C18-bonded silica, copolymer resins; Methanol, Acetonitrile, Ethyl Acetate | High recovery, good reproducibility, easily automated, reduces solvent consumption. acs.orgacs.org | Requires method development for specific analytes and matrices. |

| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquids | Diethyl Ether, Ethyl Acetate, Petroleum Ether | Simple, effective for initial fractionation. nih.gov | Can be time-consuming, requires large volumes of organic solvents, prone to emulsion formation. nih.gov |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂) | Carbon Dioxide (often with co-solvents like ethanol (B145695) or methanol) | Environmentally friendly, tunable selectivity. | High initial equipment cost, best for non-polar compounds unless a co-solvent is used. nih.gov |

Development of Novel Biosensors and Detection Assays

In recent years, significant research has focused on developing novel biosensors for the rapid, sensitive, and selective detection of phenolic compounds. nih.govresearchgate.net These analytical devices convert a biological recognition event into a measurable signal and offer a compelling alternative to time-consuming chromatographic methods. researchgate.netmdpi.com

Electrochemical biosensors, particularly those based on enzymes, are the most extensively studied for phenol detection. nih.govmdpi.com A common approach involves the immobilization of an enzyme, such as tyrosinase or laccase, onto an electrode surface. researchgate.netmdpi.com These enzymes catalyze the oxidation of phenolic compounds to their corresponding quinones. mdpi.comnih.gov The electrochemical reduction of the generated quinone back to a phenol can be detected at the electrode, producing a current signal that is proportional to the concentration of the phenolic analyte. mdpi.com

The performance of these biosensors can be significantly enhanced by integrating nanomaterials into the electrode design. Materials like graphene, carbon nanotubes, and metal nanoparticles provide a large surface area for enzyme immobilization and facilitate faster electron transfer, thereby improving the sensor's sensitivity and response time. mdpi.commdpi.com

Optical biosensors represent another promising avenue. nih.gov For instance, an enzyme can be immobilized on a film, and the enzymatic reaction with the phenol produces a colored product. nih.gov The change in color or fluorescence can be measured spectrophotometrically, providing a quantitative analysis of the target compound. nih.govnih.gov

While biosensors specifically designed for this compound are not widely reported, the existing platforms for general phenolic compounds could potentially be adapted. This would involve optimizing the sensor's operating conditions or employing molecularly imprinted polymers (MIPs) as artificial recognition elements tailored for the specific structure of the target molecule. nih.gov

Interactive Data Table: Overview of Biosensor Technologies for Phenolic Compound Detection

| Biosensor Type | Recognition Element | Transduction Method | Principle of Detection | Key Advantages |

| Enzymatic Electrochemical | Tyrosinase, Laccase, Peroxidase | Amperometry, Voltammetry | Measures the current from the oxidation or reduction of the enzymatic reaction product. mdpi.com | High sensitivity, rapid response, relatively low cost. researchgate.netmdpi.com |

| Enzymatic Optical | Tyrosinase | Colorimetry, Fluorescence | Measures the change in absorbance or fluorescence resulting from a colored product formed by the enzymatic reaction. nih.govnih.gov | Does not require a direct electrical connection, can be used for visual detection. |

| Microbial Biosensor | Whole microorganisms | Electrochemical | Utilizes the metabolic activity of microorganisms that degrade phenols, measuring changes in oxygen consumption or other byproducts. researchgate.net | Low cost of biological component, high stability. |

| Immunosensor | Antibodies | Electrochemical, Optical | Based on the specific binding affinity between an antibody and a phenolic antigen. | High specificity and selectivity. |

Industrial and Technological Applications Excluding Clinical/human Use

Biocidal and Antimicrobial Applications in Industrial and Preservation Systems

Analysis of "2,5-Diisopropyl-3,4-xylenol" Reveals Limited Industrial Application Data in Advanced Materials

Initial research into the chemical compound "this compound," identified by the CAS number 60834-76-6, indicates a significant lack of publicly available information regarding its industrial and technological applications, particularly within the realm of advanced materials development. Despite its confirmed existence, this specific substituted xylenol remains largely uncharacterized in scientific literature and commercial applications related to materials science.

The available information is primarily limited to basic chemical identifiers such as its molecular formula (C14H22O) and molecular weight. Chemical suppliers list the compound, but without detailing any specific industrial uses or research applications.

This absence of data prevents a thorough analysis of its emerging applications in advanced materials development as requested. Further research and development would be necessary to determine if this compound possesses properties that would make it a viable candidate for use in polymers, composites, coatings, or other high-performance materials.

Theoretical and Computational Chemistry of 2,5 Diisopropyl 3,4 Xylenol

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to understand the dynamic nature of 2,5-Diisopropyl-3,4-xylenol. These methods allow for the examination of its conformational flexibility and its interactions with other molecules.

The presence of two isopropyl groups and two methyl groups on the phenol (B47542) ring of this compound results in considerable conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms in the molecule, known as conformers, and to determine their relative energies. The rotation around the single bonds connecting the isopropyl groups to the aromatic ring is a key factor in its conformational landscape.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy surface of the molecule as a-function of these rotational angles. The resulting energy landscape reveals the low-energy conformers, which are the most likely to be populated at a given temperature, and the energy barriers that separate them. For similar substituted phenols, studies have shown that the orientation of the alkyl groups relative to the hydroxyl group can significantly influence the molecule's stability and properties. researchgate.netrsc.org

Table 1: Illustrative Conformational Energy Data for a Substituted Phenol

| Conformer | Dihedral Angle (C-C-C-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° | 0.00 | 75.3 |

| B | 180° | 1.20 | 14.5 |

| C | -60° | 0.85 | 10.2 |

Note: This table provides hypothetical data for illustrative purposes, demonstrating the typical outputs of a conformational analysis.

Understanding how this compound interacts with other molecules, such as proteins or other small molecules, is crucial for elucidating its biological activity and physical properties. Molecular dynamics (MD) simulations can provide a detailed picture of these interactions at an atomic level. stanford.eduacs.org

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By simulating the system over time, it is possible to observe how this compound forms hydrogen bonds, van der Waals interactions, and hydrophobic interactions with its environment. aip.org These simulations can predict the preferred binding modes of the molecule in the active site of a protein, for instance. researchgate.net The hydroxyl group of the xylenol is a key site for hydrogen bonding, while the isopropyl and methyl groups contribute to hydrophobic interactions. nih.gov

Electronic Structure Calculations

Electronic structure calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electron distribution in this compound, which in turn governs its reactivity and spectroscopic properties.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties, known as quantum chemical descriptors, that are related to the reactivity of this compound. mdpi.com These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. nih.govnih.govnih.gov

Key descriptors for phenolic compounds include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons, respectively.

Ionization Potential (IP) and Electron Affinity (EA): These quantities provide information about the ease of removing or adding an electron.

Bond Dissociation Enthalpy (BDE) of the O-H bond: This is a critical parameter for assessing the antioxidant activity of phenols. acs.orgscispace.com

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are prone to electrophilic or nucleophilic attack.

Table 2: Example Quantum Chemical Descriptors for a Phenolic Compound

| Descriptor | Calculated Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| Ionization Potential | 8.1 eV |

| Electron Affinity | 0.5 eV |

| O-H Bond Dissociation Enthalpy | 85.3 kcal/mol |

Note: The values in this table are representative for a phenolic compound and are for illustrative purposes only.

Theoretical calculations can also be used to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated, helping to assign the observed spectral bands to specific molecular vibrations.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a good degree of accuracy. liverpool.ac.uknih.gov These calculations are particularly useful for complex molecules where the assignment of NMR signals can be challenging. The predicted ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the structure of the molecule. chemaxon.com

Cheminformatics and Data Mining for Structure-Behavior Correlations

Cheminformatics and data mining techniques are employed to analyze large datasets of chemical information to identify relationships between chemical structure and properties or biological activity. nih.gov For a compound like this compound, these approaches can be used to predict its properties based on its structural features and to compare it with other known compounds.

By representing the molecule as a set of numerical descriptors (including those derived from quantum chemical calculations), it is possible to build predictive models using machine learning algorithms. researchgate.netnih.gov These models can then be used to screen virtual libraries of compounds for desired properties, such as high antioxidant activity or specific binding affinities. The development of such in-silico models is a key aspect of modern drug discovery and materials science, allowing for the rational design of new molecules with tailored functionalities. researchgate.net

Integration of Computational Methods with Experimental Data for Enhanced Understanding

The synergy between theoretical and computational chemistry and experimental methodologies provides a more comprehensive understanding of the molecular properties and reactivity of this compound than either approach could achieve alone. Computational models, particularly those based on Density Functional Theory (DFT), can predict a wide range of molecular properties, which can then be validated and refined by experimental data. Conversely, experimental results can be rationalized and explained through the lens of theoretical calculations, offering deeper insights into the underlying electronic and structural factors.

This integrated approach is particularly valuable for complex substituted phenols like this compound. For instance, computational chemistry can be employed to predict spectroscopic data, such as electronic absorption spectra. These theoretical predictions can then be compared with experimental UV-Vis spectra to confirm the accuracy of the computational model and to aid in the assignment of spectral bands to specific electronic transitions. A study on ortho-substituted phenols demonstrated that DFT calculations can effectively investigate observed spectral changes, providing a computational basis for understanding solvatochromic behavior in different solvents. researchgate.netresearchgate.netsemanticscholar.org

Furthermore, the reactivity of this compound, particularly its antioxidant potential, can be effectively explored through a combination of theoretical and experimental techniques. Computational methods can calculate parameters such as bond dissociation energies (BDE) of the phenolic O-H bond, which is a key indicator of antioxidant activity via the hydrogen atom transfer (HAT) mechanism. plos.org These calculated values can then be correlated with experimental antioxidant assays, such as the DPPH radical scavenging assay, to build robust structure-activity relationships. plos.org Theoretical studies on phenolic compounds have shown that computational analysis can elucidate the preferred antioxidant mechanisms, such as HAT, sequential proton loss electron transfer (SPLET), or electron transfer-proton transfer (SETPT), in various environments. plos.org

The following table illustrates the comparison between experimentally observed and computationally predicted electronic absorption maxima for phenol in different solvents, showcasing the strong correlation that can be achieved.

Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) of Phenol

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| Methanol | 272 | - |

| Dimethyl Sulfoxide (DMSO) | 277 | - |

Another example of this synergy is in the study of reaction mechanisms. For instance, while experimental studies can identify the products of a chemical reaction involving this compound, computational chemistry can be used to model the reaction pathway, identify transition states, and calculate activation energies. This provides a detailed, molecular-level picture of how the reaction proceeds. Theoretical investigations into the antioxidant properties of phenolic acids have successfully used DFT calculations to investigate the thermodynamics and kinetics of reactions with free radicals, explaining the formation of observed products. rsc.org

The table below presents a conceptual comparison of how theoretical and experimental data can be integrated to understand the antioxidant properties of a phenolic compound like this compound.

Integrated Approach to Understanding Antioxidant Activity

| Property | Computational Method | Experimental Correlate |

|---|---|---|

| O-H Bond Dissociation Energy (BDE) | DFT Calculations | Radical Scavenging Assays (e.g., DPPH, ORAC) |

| Ionization Potential (IP) | DFT Calculations | Cyclic Voltammetry |

| Reaction Pathway Energetics | Transition State Theory Calculations | Kinetic Studies (e.g., stopped-flow spectroscopy) |

By integrating computational predictions with experimental validation, a more robust and detailed understanding of the chemical and physical properties of this compound can be achieved. This combined approach allows for the prediction of molecular behavior, the interpretation of experimental results, and the rational design of new molecules with desired properties.

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding of 2,5-Diisopropyl-3,4-xylenol

A comprehensive review of existing scientific literature reveals a notable scarcity of specific research focused on the chemical compound this compound. While the broader classes of compounds to which it belongs, namely xylenols and diisopropylphenols, are well-documented, this particular isomer remains largely uncharacterized in academic and patent literature. Xylenols, which are dimethylphenols, are known for their applications as solvents, in the production of antioxidants, and as precursors to other chemical products. For instance, various xylenol isomers are traditionally extracted from coal tar and are of significant industrial importance.

Similarly, diisopropylphenols, such as the anesthetic Propofol (2,6-diisopropylphenol), have been extensively studied. The synthesis of such compounds often involves the Friedel-Crafts alkylation of a phenol (B47542) or a substituted phenol with propylene or isopropanol (B130326) in the presence of an acid catalyst. However, the specific regioselectivity required to produce this compound, where the isopropyl groups are at positions 2 and 5 and the methyl groups are at positions 3 and 4 relative to the hydroxyl group, is not described in the available literature. This suggests that either the synthesis of this specific isomer is challenging, has not been a focus of research, or the findings are not publicly disclosed.

The current academic understanding is therefore limited to inferences drawn from related compounds. It can be hypothesized that the synthesis of this compound would likely involve the alkylation of 3,4-xylenol with an isopropylating agent. However, controlling the substitution pattern to achieve the desired 2,5-diisopropylation would be a significant synthetic challenge due to the directing effects of the existing methyl and hydroxyl groups on the aromatic ring.

Identification of Unexplored Research Avenues and Gaps in Knowledge

The primary gap in knowledge is the fundamental characterization of this compound. There is a clear absence of published data on its synthesis, physical and chemical properties, spectroscopic data, and potential applications. This lack of information presents a wide-open field for foundational chemical research.

Key unexplored research avenues include:

Synthetic Methodologies: The development of a selective and efficient synthesis for this compound is a primary unmet need. Research in this area would involve exploring various catalysts, reaction conditions, and protecting group strategies to control the regioselectivity of the isopropylation of 3,4-xylenol.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are completely undocumented. These are essential for the identification and characterization of the compound.

Biological Activity: Given that other substituted phenols exhibit a range of biological activities, from antimicrobial to anesthetic properties, the biological profile of this compound is a significant unknown. Screening for various biological activities could reveal potential applications in medicine or agriculture.

Industrial Applications: The potential utility of this compound as an antioxidant, a monomer for polymer synthesis, or as a fine chemical intermediate has not been investigated.

Proposed Future Research Questions and Methodological Innovations

To address the identified knowledge gaps, the following research questions are proposed:

What is an optimized, high-yield synthetic route to this compound?

Methodological Innovations: This could involve the use of novel solid acid catalysts to improve regioselectivity in the Friedel-Crafts alkylation, or the exploration of multi-step synthetic pathways involving ortho-lithiation or other directed metalation strategies to precisely control the positions of the isopropyl groups.

What are the fundamental physicochemical and spectroscopic properties of this compound?

Methodological Innovations: Once synthesized and purified, a comprehensive characterization using modern analytical techniques such as 2D NMR spectroscopy and X-ray crystallography would provide definitive structural information.

Does this compound exhibit any significant biological activity?

Methodological Innovations: High-throughput screening against a variety of biological targets, including bacterial and fungal strains, cancer cell lines, and relevant enzymes, could rapidly assess its potential as a bioactive compound.

What are the potential industrial applications of this compound?

Methodological Innovations: Investigation into its antioxidant properties could be compared against commercially available antioxidants. Polymerization studies could explore its potential as a monomer, potentially leading to new materials with unique properties.

Potential for Interdisciplinary Research Collaborations to Advance the Field

The study of this compound is ripe for interdisciplinary collaboration. The dearth of information necessitates a multi-faceted approach to unlock its potential.

Organic Synthesis and Catalysis: Synthetic chemists could collaborate with materials scientists and chemical engineers to develop and scale up an efficient synthesis.

Analytical Chemistry and Spectroscopy: Analytical chemists are crucial for the purification and characterization of the compound, providing the foundational data for all other research.

Pharmacology and Biochemistry: Collaborations with pharmacologists and biochemists would be essential to explore the biological activity and potential therapeutic applications of the compound.

Polymer Science and Materials Engineering: If the compound shows promise as a monomer, collaboration with polymer scientists would be necessary to develop and characterize new polymeric materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.